molecular formula C10H10N2O2 B1371886 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde CAS No. 885521-39-1

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1371886
CAS No.: 885521-39-1
M. Wt: 190.2 g/mol
InChI Key: XKFSGDOXFZUMML-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 3rd position on the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-2-nitrotoluene with hydrazine hydrate, followed by cyclization and subsequent formylation to introduce the aldehyde group at the 3rd position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid.

    Reduction: 6-Methoxy-4-methyl-1H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with DNA and RNA, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

    6-Methoxy-1H-indazole-3-carbaldehyde: Lacks the methyl group at the 4th position.

    4-Methyl-1H-indazole-3-carbaldehyde: Lacks the methoxy group at the 6th position.

    1H-indazole-3-carbaldehyde: Lacks both the methoxy and methyl groups.

Uniqueness: 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methoxy-4-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(14-2)4-8-10(6)9(5-13)12-11-8/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFSGDOXFZUMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NNC(=C12)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646481
Record name 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-39-1
Record name 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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